molecular formula C23H25BrN2O4 B5489031 N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}norleucine

N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}norleucine

Cat. No.: B5489031
M. Wt: 473.4 g/mol
InChI Key: RPRBMIFEBFABOY-XSFVSMFZSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a methylbenzoyl group, an acryloyl group, and a norleucine residue . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . For example, the bromophenyl group could be introduced via a bromination reaction, while the methylbenzoyl group could be added via an acylation reaction . The exact synthesis route would depend on the desired final structure and the available starting materials .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name and the known structures of its component groups . For example, the bromophenyl group would consist of a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom attached . The methylbenzoyl group would consist of a benzene ring with a carbonyl (C=O) and a methyl (CH3) group attached .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups . For example, the bromine atom in the bromophenyl group could be reactive and could potentially be replaced by other groups in a substitution reaction . The carbonyl group in the methylbenzoyl group could also be reactive and could participate in various reactions, such as nucleophilic addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure . For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a bromine atom . The presence of the carbonyl group could make the compound polar and could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use . For example, if the compound is intended to be used as a drug, its mechanism of action could involve interacting with a specific biological target, such as a protein or enzyme . The exact mechanism of action would need to be determined through experimental studies .

Safety and Hazards

The safety and hazards associated with the compound would depend on its structure and reactivity . For example, the presence of the bromine atom could make the compound potentially hazardous, as bromine is a highly reactive element . Proper safety precautions should be taken when handling the compound, including wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on the compound could include exploring its potential applications in various fields, such as medicinal chemistry or materials science . Further studies could also be conducted to better understand the compound’s properties and reactivity . Additionally, new synthesis routes could be developed to improve the efficiency and yield of the compound’s synthesis .

Properties

IUPAC Name

2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O4/c1-3-4-8-19(23(29)30)25-22(28)20(14-16-6-5-7-18(24)13-16)26-21(27)17-11-9-15(2)10-12-17/h5-7,9-14,19H,3-4,8H2,1-2H3,(H,25,28)(H,26,27)(H,29,30)/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRBMIFEBFABOY-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)Br)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)Br)/NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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